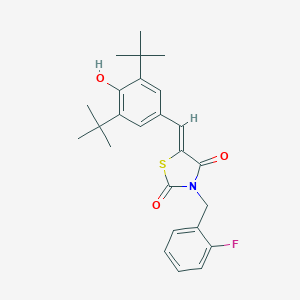

5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as DTTB and is a member of the thiazolidinedione family of compounds. In

Wirkmechanismus

DTTB exerts its therapeutic effects through multiple mechanisms. The compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. DTTB also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, DTTB has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and metabolism.

Biochemical and Physiological Effects:

DTTB has been shown to exhibit potent antioxidant and anti-inflammatory effects in vitro and in vivo. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. DTTB has been investigated for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, DTTB has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

DTTB has several advantages for use in lab experiments. The compound is readily available and can be synthesized in large quantities with high purity. DTTB has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of DTTB in lab experiments. The compound has poor solubility in water, which can limit its use in certain assays. Additionally, DTTB has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Zukünftige Richtungen

There are several future directions for the study of DTTB. One potential area of research is the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of DTTB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's potential use in the treatment of diabetes and other metabolic disorders is also an area of active research. Finally, the development of DTTB-based prodrugs and analogs may lead to the discovery of new compounds with improved therapeutic properties.

Synthesemethoden

The synthesis of DTTB involves the reaction of 2-fluorobenzylamine with 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields a high purity product. The synthesis of DTTB has been optimized to ensure reproducibility and scalability.

Wissenschaftliche Forschungsanwendungen

DTTB has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent antioxidant and anti-inflammatory properties. DTTB has also been investigated for its ability to inhibit the growth of cancer cells. The compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, DTTB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Produktname |

5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione |

|---|---|

Molekularformel |

C25H28FNO3S |

Molekulargewicht |

441.6 g/mol |

IUPAC-Name |

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C25H28FNO3S/c1-24(2,3)17-11-15(12-18(21(17)28)25(4,5)6)13-20-22(29)27(23(30)31-20)14-16-9-7-8-10-19(16)26/h7-13,28H,14H2,1-6H3/b20-13- |

InChI-Schlüssel |

CVOSHAAHDIKXCY-MOSHPQCFSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3F |

SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306238.png)

![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)

![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)

![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)

![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)

![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)

![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)

![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)

![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)

![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)

![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)

![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)